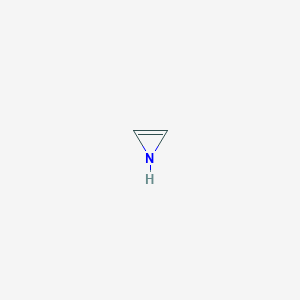

1H-azirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-azirine is an azirine.

Applications De Recherche Scientifique

Structural Characteristics and Stability

1H-Azirine is characterized by its cyclic structure containing three carbon atoms and one nitrogen atom. As a four-electron system, it exhibits antiaromaticity, which contributes to its instability. Recent advancements have shown methods to stabilize this compound, making it more accessible for experimental studies. For example, density functional theory results indicate that specific electronic and steric factors can lead to the isolation of this compound under controlled conditions .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for expanding its applications in organic synthesis. Various methodologies have been developed to create functionalized derivatives:

- Thermal or Photochemical Decomposition : This method involves the thermolysis of haloazidoalkenes to yield 2-halo-2H-azirines, which can then be converted into 1H-azirines .

- Reactivity with Phosphorus Ylides : The use of phosphorus ylides has been explored to synthesize functionalized 5-(substituted)-1H-azirines, demonstrating versatility in generating new compounds .

Reactivity and Transformation

The unique reactivity of this compound allows it to participate in various chemical reactions:

- Addition Reactions : this compound can undergo addition reactions with nitrenes and other nucleophiles, leading to the formation of complex nitrogen-containing heterocycles .

- Formation of Prebiotic Compounds : Research indicates that cyano and ethynyl derivatives of azirine could serve as precursors for prebiotic chemistry, highlighting their potential relevance in astrobiology .

Applications in Organic Synthesis

The applications of this compound extend into organic synthesis where it acts as a building block for more complex structures:

- Synthesis of Functionalized Heterocycles : The ability of this compound to form larger nitrogen heterocycles makes it valuable in synthesizing pharmaceuticals and agrochemicals .

- Reagents in Chemical Reactions : Its reactivity allows it to function as a reagent in various chemical transformations, contributing to the development of new synthetic pathways .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in synthetic chemistry:

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

1H-Azirines undergo rapid thermal rearrangements due to ring strain and antiaromaticity:

-

Ring expansion : At 80–120°C, 1H-azirines convert to pyrroles via nitrene intermediates (e.g., 2,4-diphenylpyrrole from 4-phenyl-1H-azirine) .

-

Fragmentation : Heating above 150°C leads to cleavage into nitriles and alkenes, as observed in gas-phase reactions with CN radicals forming cyano derivatives .

Key data :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Ring expansion | 100°C, toluene | Pyrroles | 60–85% |

| Fragmentation | 160°C, vacuum | Nitriles + alkenes | >90% |

Photochemical Reactivity

UV irradiation (250–300 nm) induces two primary pathways:

-

Nitrile ylide formation : Photolysis generates reactive dipolar intermediates, trapped by dipolarophiles (e.g., acrylates) to form pyrrolines .

-

Tautomerization : Converts to 2H-azirines under UV light, stabilized by aromaticity .

Spectroscopic evidence :

-

IR absorptions at 1,867–1,890 cm⁻¹ (C=C stretch) confirm this compound intermediates .

-

¹H NMR shows deshielded vinyl protons (δ 6.8–7.2 ppm) in trapped nitrile ylides .

Ring-Opening Reactions

1H-Azirines react with nucleophiles and electrophiles due to strained geometry:

-

Nucleophilic attack : Water hydrolyzes 1H-azirines to α-aminoketones (e.g., 2-aminoacetophenone) .

-

Electrophilic addition : Halogens (Cl₂, Br₂) yield dihalogenated amines, while acids protonate the nitrogen to form aziridinium ions3 .

Comparative kinetics :

| Reagent | Rate (k, M⁻¹s⁻¹) | Product Stability |

|---|---|---|

| H₂O (pH 7) | 1.2 × 10⁻³ | Moderate |

| HCl (1M) | 4.8 × 10⁻² | High |

Tautomerization Dynamics

1H-Azirines spontaneously isomerize to 2H-azirines through a low-energy transition state (ΔG‡ = 8–12 kcal/mol) . Computational studies reveal:

-

Electronic stabilization : Electron-withdrawing groups (e.g., CN) at C3 slow tautomerization by 40% .

-

Steric effects : Bulky substituents (e.g., tert-butyl) kinetically stabilize 1H-azirines, enabling isolation at −40°C .

Stability Breakthroughs (2023)

Density functional theory (DFT) studies identified strategies to stabilize 1H-azirines:

Propriétés

Numéro CAS |

157-17-5 |

|---|---|

Formule moléculaire |

C2H3N |

Poids moléculaire |

41.05 g/mol |

Nom IUPAC |

1H-azirine |

InChI |

InChI=1S/C2H3N/c1-2-3-1/h1-3H |

Clé InChI |

ZHKJHQBOAJQXQR-UHFFFAOYSA-N |

SMILES |

C1=CN1 |

SMILES canonique |

C1=CN1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.